2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3-bromo-5-fluorophenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-fluorophenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boron atom can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products include boronic acids and boranes.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic effects of the 3-bromo-5-fluorophenyl group, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorophenylacetic acid
- 2-(3-Bromo-5-fluorophenyl)ethanol
- 3-Bromo-5-fluorophenol
Uniqueness
2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity compared to other similar compounds. The presence of the boron atom allows for versatile applications in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15BBrFO2 |
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Molecular Weight |
300.96 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 |
InChI Key |
RNHMJBSXHDHVLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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